molecular formula C14H11B B3053634 2-Bromo-9,10-dihydrophenanthrene CAS No. 54888-78-7

2-Bromo-9,10-dihydrophenanthrene

Cat. No.: B3053634
CAS No.: 54888-78-7
M. Wt: 259.14 g/mol
InChI Key: KURIKJUBIDNKAU-UHFFFAOYSA-N
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Description

2-Bromo-9,10-dihydrophenanthrene is a chemical compound with the molecular formula C14H11Br . It is a derivative of 9,10-dihydrophenanthrene .


Synthesis Analysis

The synthesis of 9,10-dihydrophenanthrene derivatives has been achieved via a palladium-catalyzed Heck reaction . Another study discusses a new ring-opening reaction network in 9,10-dihydrophenanthrene hydrocracking by an industrial catalyst .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenanthrene core with a bromine atom attached at the 2-position . More detailed structural information might be available in specific scientific literature .


Chemical Reactions Analysis

9,10-Dihydrophenanthrene undergoes various chemical reactions. A study discusses a new ring-opening reaction network in 9,10-dihydrophenanthrene hydrocracking . Another study mentions the synthesis of 9,10-dihydrophenanthrene derivatives via a palladium-catalyzed Heck reaction .

Scientific Research Applications

Molecular Structure Analysis

  • Substituent Effects on Molecular Structure : The molecular structures of 9,10-Dihydrophenanthrene derivatives, including those with substitutions similar to 2-Bromo-9,10-dihydrophenanthrene, have been studied. Variations in electron-donating and -accepting groups at the 9,10-positions significantly affect the bond lengths and molecular interactions. This research contributes to understanding the structural implications of substituent modifications in such compounds (Suzuki et al., 2000).

Chemical Synthesis and Modification

  • Bromination Reaction Studies : Studies on the bromination of phenanthrene, a process relevant to the formation of this compound, reveal the complexity of the reaction and the formation of various brominated products (Linde & Havinga, 2010).
  • Total Synthesis of Derivatives : The total synthesis of 9,10-dihydrophenanthrene derivatives, focusing on biological activity, has been achieved. This research paves the way for synthesizing similar compounds, like this compound, for medicinal purposes (Venkata et al., 2018).

Potential Biological Activities

  • Antioxidant Properties : Bromophenols derived from marine algae, including structures similar to this compound, exhibit significant antioxidant activities. These findings highlight the potential therapeutic applications of such compounds in managing oxidative stress-related disorders (Li et al., 2008).

Photophysical and Electronic Properties

  • Luminescent Properties : Research on the synthesis of poly(9,10-dihydrophenanthrene-2,7-diyl)s, which can be related to the properties of this compound, has revealed their high quantum yields in photoluminescence. This suggests potential applications in optoelectronics and photonics (Yamamoto et al., 2004).

Medicinal Chemistry and Pharmacology

  • Anticancer Activity : Certain 9,10-Dihydrophenanthrene derivatives, analogous to this compound, have been found to exhibit potent anticancer activities against specific cancer cell lines. This underscores the potential of such compounds in developing novel anticancer therapies (Gao et al., 2020).

Environmental and Ecological Impact

  • Phytotoxicity and Ecotoxicology : Studies have shown that certain 9,10-Dihydrophenanthrene compounds possess significant phytotoxic effects on aquatic microalgae. This research is relevant for assessing the environmental impact of related compounds like this compound (DellaGreca et al., 2002).

Safety and Hazards

The safety and hazards associated with 2-Bromo-9,10-dihydrophenanthrene are not explicitly mentioned in the available data. It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Properties

IUPAC Name

2-bromo-9,10-dihydrophenanthrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURIKJUBIDNKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575943
Record name 2-Bromo-9,10-dihydrophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54888-78-7
Record name 2-Bromo-9,10-dihydrophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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